5-methoxy-N1,N1-dimethylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-N1,N1-dimethylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It is characterized by the presence of a methoxy group (-OCH3) and two dimethylamine groups (-N(CH3)2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N1,N1-dimethylbenzene-1,3-diamine typically involves the reaction of 5-methoxy-1,3-dinitrobenzene with dimethylamine under reducing conditions. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N1,N1-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups in the precursor can be reduced to amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Introduction of new functional groups onto the benzene ring.
Scientific Research Applications
5-Methoxy-N1,N1-dimethylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-N1,N1-dimethylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and dimethylamine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethylbenzene-1,2-diamine: Similar structure but with different substitution pattern on the benzene ring.
5-Methoxy-N1-methylbenzene-1,2-diamine: Similar functional groups but with only one dimethylamine group.
Uniqueness
5-Methoxy-N1,N1-dimethylbenzene-1,3-diamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methoxy-3-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2O/c1-11(2)8-4-7(10)5-9(6-8)12-3/h4-6H,10H2,1-3H3 |
InChI Key |
FRTZPNKFBKWWHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.